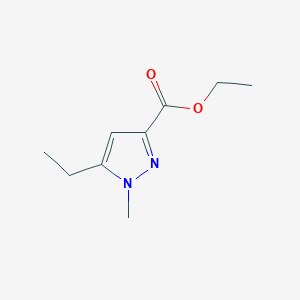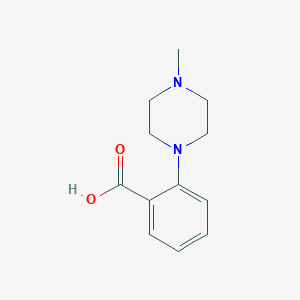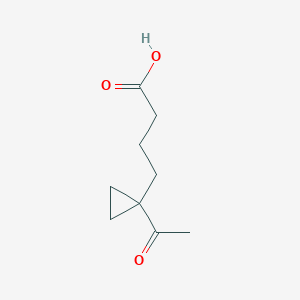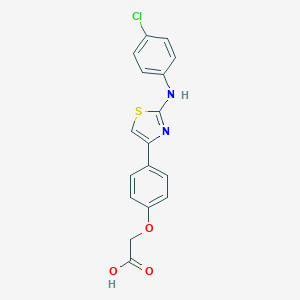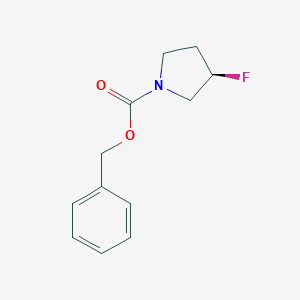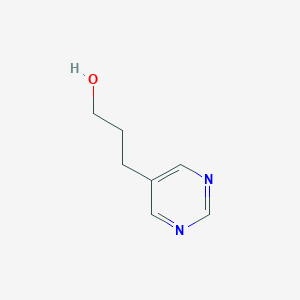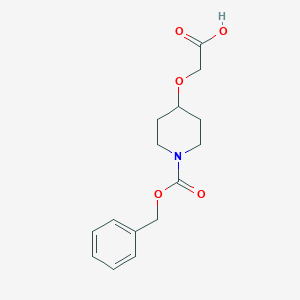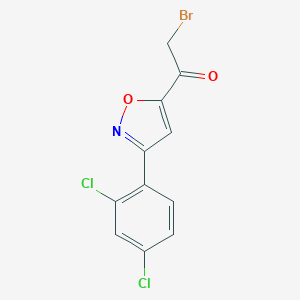
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane (ETED) is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETED is a heterocyclic compound that contains a dioxolane ring and four ethynyl groups. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用机制
The mechanism of action of 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane is not well understood. However, it is believed that the ethynyl groups in this compound play a crucial role in its electronic properties. The presence of these groups allows this compound to form strong π-π interactions, which are essential for its semiconducting properties.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.
实验室实验的优点和局限性
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has several advantages for use in laboratory experiments. It is easy to synthesize, has high purity, and is readily available. However, this compound is highly reactive and can be challenging to handle. It is also sensitive to air and moisture, which can affect its properties.
未来方向
There are several future directions for research on 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane. One potential area of research is the use of this compound in the synthesis of novel organic semiconductors. Another area of research is the study of the electronic and optical properties of this compound. Additionally, the potential use of this compound in the development of new electronic devices, such as solar cells and light-emitting diodes, should be explored.
Conclusion
In conclusion, this compound is a unique compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound is essential to fully understand its properties and potential applications.
合成方法
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane can be synthesized using different methods. One of the most common methods involves the reaction of ethoxyacetylene with 1,3-dioxolane in the presence of a catalyst such as copper iodide. This method yields this compound with a high yield and purity.
科学研究应用
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of organic electronics. This compound has been used as a building block in the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices.
属性
| 180722-58-1 | |
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane |
InChI |
InChI=1S/C13H10O3/c1-6-12(7-2)13(8-3,9-4)16-11(15-12)14-10-5/h1-4,11H,10H2,5H3 |
InChI 键 |
OXHNAPFKKNWRCU-UHFFFAOYSA-N |
SMILES |
CCOC1OC(C(O1)(C#C)C#C)(C#C)C#C |
规范 SMILES |
CCOC1OC(C(O1)(C#C)C#C)(C#C)C#C |
同义词 |
1,3-Dioxolane,2-ethoxy-4,4,5,5-tetraethynyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)



